WR99210 vs. Pyrimethamine: ~10,000-Fold Superior Potency Against Clinical P. falciparum Isolates
In a direct head-to-head comparison against 33 Kenyan P. falciparum clinical isolates adapted for long-term in vitro culture, WR99210 exhibited a median IC₅₀ of <0.075 nM, making it the most potent antifolate tested. By contrast, pyrimethamine had a median IC₅₀ of 733.26 nM—a difference of approximately 10,000-fold . The majority of these isolates were triple dhfr mutants (N51I/C59R/S108N), and one quadruple mutant (I164L) was also identified. WR99210 IC₅₀ values were <0.01 nM for 55% of the isolates, whereas pyrimethamine IC₅₀ values were several hundred-fold higher across all genotypes .
| Evidence Dimension | In vitro antimalarial potency (IC₅₀) against drug-resistant P. falciparum clinical isolates |
|---|---|
| Target Compound Data | Median IC₅₀ <0.075 nM (range: <0.01 to 0.063 nM); 55% of isolates had IC₅₀ <0.01 nM |
| Comparator Or Baseline | Pyrimethamine median IC₅₀ 733.26 nM; chlorcycloguanil 37.80 nM; trimethoprim 29,656.04 nM; methotrexate 83.60 nM; trimetrexate 30 nM |
| Quantified Difference | WR99210 is ~9,777-fold more potent than pyrimethamine, ~504-fold more potent than chlorcycloguanil, and ~395,000-fold more potent than trimethoprim by median IC₅₀ |
| Conditions | 33 Kenyan P. falciparum isolates (predominantly triple dhfr mutants: N51I/C59R/S108N), in vitro hypoxanthine incorporation assay, 48 h |
Why This Matters
Procurement of WR99210 is essential for any laboratory working with drug-resistant P. falciparum because pyrimethamine at the concentrations required to inhibit resistant strains (IC₅₀ >500 nM) would exceed clinically achievable levels and confound resistance selection experiments.
- [1] Kiara SM, Okombo J, Masseno V, Mwai L, Ochola I, Borrmann S, Nzila A. In Vitro Activity of Antifolate and Polymorphism in Dihydrofolate Reductase of Plasmodium falciparum Isolates from the Kenyan Coast: Emergence of Parasites with Ile-164-Leu Mutation. Antimicrob Agents Chemother. 2009;53(9):3793-3798. doi:10.1128/AAC.00308-09. View Source
